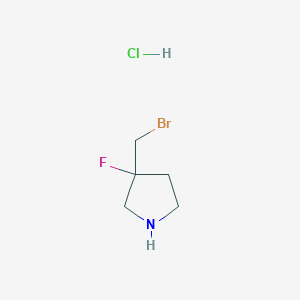

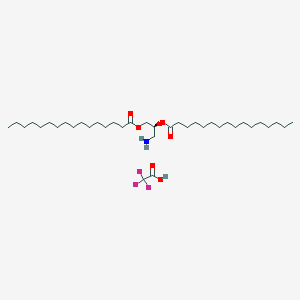

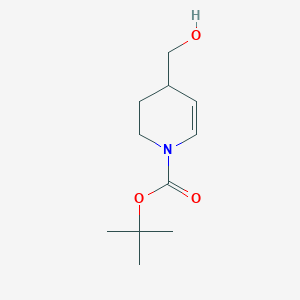

3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromomethyl compounds are generally used as building blocks in organic synthesis . They are often used in the preparation of various organic compounds, including ether ligands .

Synthesis Analysis

The synthesis of bromomethyl compounds can involve various methods. For instance, boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, a DIB/BBr3 protocol can be used for various bromination reactions, including electrophilic bromination of arenes, carbonyl C–H monobromination, bromolactonization, bromocarbocyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary. They are often characterized by their melting points, boiling points, and other physicochemical properties .Mécanisme D'action

Target of Action

Compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the formation of new carbon-carbon bonds, thereby affecting various biochemical pathways .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 3-(Bromomethyl)-3-fluoropyrrolidine hydrochloride would likely be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or catalysts, temperature, and pressure. In the context of Suzuki–Miyaura cross-coupling reactions, the reaction conditions are typically mild and functional group tolerant .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(bromomethyl)-3-fluoropyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrFN.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORLMZBQVLZHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CBr)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-3-fluoropyrrolidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)

![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)